molecular formula C8H11NOS B14848900 2-(Aminomethyl)-4-(methylthio)phenol

2-(Aminomethyl)-4-(methylthio)phenol

Cat. No.: B14848900
M. Wt: 169.25 g/mol
InChI Key: QNWNAFDJOVSSLX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-(methylthio)phenol is a phenolic derivative characterized by an aminomethyl group (-CH2NH2) at the ortho position (C2) and a methylthio group (-SCH3) at the para position (C4) of the aromatic ring. This combination of functional groups confers unique chemical properties, including enhanced solubility in polar solvents due to the aminomethyl group and electron-donating effects from the methylthio substituent.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-(aminomethyl)-4-methylsulfanylphenol

InChI

InChI=1S/C8H11NOS/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,5,9H2,1H3

InChI Key

QNWNAFDJOVSSLX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-4-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor.

Industrial Production Methods

Industrial production of phenols, including derivatives like 2-(aminomethyl)-4-(methylsulfanyl)phenol, often involves large-scale processes such as the Dow process or the air oxidation of cumene . These methods are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron in hydrochloric acid.

    Substitution: Bromine, nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated phenol derivatives.

Scientific Research Applications

2-(Aminomethyl)-4-(methylsulfanyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-4-(methylsulfanyl)phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares 2-(Aminomethyl)-4-(methylthio)phenol with structurally related phenolic derivatives:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound -CH2NH2 (C2), -SCH3 (C4) C8H11NOS Intermediate for drug synthesis; redox-active
4-(Methylthio)phenol -SCH3 (C4) C7H8OS Susceptible to oxidation to sulfoxide/sulfone
2-Methoxy-4-(2-((4-(methylthio)phenyl)amino)ethyl)phenol (3d) -OCH3 (C2), -NHCH2CH2-(C4 linkage) C16H20N2O2S Bioactive amine; synthesized via reductive amination
2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol -CH2NH(C6H4Cl) (C2), -OCH3 (C6) C14H13ClN2O2 Antidepressant/analgesic intermediate
4-(2-(Methylthio)-ethyl)phenol (TE-05) -CH2CH2SCH3 (C4) C9H12OS Isolated from insect extracts; anti-inflammatory activity

Key Observations :

  • Electron-Donating Effects: The methylthio group in this compound enhances electron density on the aromatic ring, similar to 4-(methylthio)phenol. This increases susceptibility to electrophilic substitution and oxidation, as seen in the conversion of 4-(methylthio)phenol to sulfoxide derivatives under catalytic conditions .
  • Aminomethyl Group Reactivity: The -CH2NH2 group enables participation in condensation reactions (e.g., Schiff base formation) and reductive alkylation, analogous to compounds like 3d and TE-05 .
  • Biological Relevance: Compounds with aminomethyl-phenol scaffolds, such as 3d, are precursors to secondary amines used in pharmaceuticals, including antidepressants and analgesics .

Reactivity and Stability

  • Oxidation Sensitivity: The methylthio group in this compound may oxidize to sulfoxide/sulfone derivatives under strong oxidizing conditions, similar to 4-(methylthio)phenol .
  • Hydrogen Bonding: The aminomethyl group facilitates hydrogen bonding, improving solubility in polar solvents compared to non-aminated analogs like TE-05 .

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